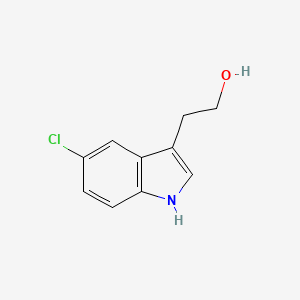

5-Chlorotryptophol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYZBUJHHBTQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520996 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-51-7 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorotryptophol: Structural Architecture & Synthetic Methodology

The following technical guide details the chemical structure, synthesis, and pharmacological profile of 5-Chlorotryptophol , designed for researchers in medicinal chemistry and drug discovery.

CAS Registry Number: 61220-51-7 IUPAC Name: 2-(5-chloro-1H-indol-3-yl)ethanol Molecular Formula: C₁₀H₁₀ClNO[1]

Executive Technical Summary

5-Chlorotryptophol is a synthetic indole derivative characterized by a chlorine substitution at the C5 position and a hydroxyethyl side chain at C3.[1] It serves as a critical intermediate in the synthesis of melatonin receptor agonists (MT1/MT2) and serotonin modulators. Unlike its natural analog 5-hydroxytryptophol (a biomarker for alcohol metabolism), the 5-chloro variant is primarily utilized as a lipophilic probe to map the halogen-binding pockets of G-protein-coupled receptors (GPCRs).

Its structural significance lies in the bioisosteric replacement of the 5-methoxy group of melatonin or the 5-hydroxy group of serotonin with chlorine, enhancing membrane permeability and metabolic stability while retaining core binding affinity.

Molecular Architecture & Physicochemical Properties

The molecule consists of a planar indole scaffold which acts as the hydrophobic anchor. The C5-chlorine atom introduces a distinct electronic and steric profile compared to the native 5-hydroxy or 5-methoxy groups found in endogenous tryptamines.

Structural Connectivity Map

The following diagram illustrates the functional connectivity of the molecule, highlighting the pharmacophore regions critical for receptor interaction.

Figure 1: Pharmacophore map of 5-Chlorotryptophol showing functional regions.

Physicochemical Data Profile

| Property | Value | Significance |

| Molecular Weight | 195.65 g/mol | Fragment-like, suitable for lead optimization.[1] |

| LogP (Predicted) | ~2.5 - 2.9 | Higher lipophilicity than tryptophol (LogP ~1.8), improving BBB penetration. |

| H-Bond Donors | 2 | Indole NH and Hydroxyl OH.[1] |

| H-Bond Acceptors | 1 | Hydroxyl Oxygen.[1] |

| Topological Polar Surface Area | 36 Ų | Indicates excellent passive membrane transport. |

| pKa (Indole NH) | ~16.5 | Very weak acid; remains neutral at physiological pH.[1] |

Advanced Synthesis Protocol

The most robust laboratory-scale synthesis utilizes the Speeter-Anthony procedure adaptation or the direct reduction of 5-chloroisatin.[1] The protocol below details the reduction of 5-chloroindole-3-glyoxyl chloride , which ensures high regioselectivity and purity.

Reaction Scheme Overview

-

Acylation: 5-Chloroindole + Oxalyl Chloride

5-Chloroindole-3-glyoxyl chloride.[1] -

Esterification/Amidation (Optional): Conversion to glyoxylate ester or amide for easier handling.[1]

-

Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the glyoxyl intermediate to the tryptophol.[1]

Detailed Methodology (Self-Validating Protocol)

Reagents:

-

5-Chloroindole (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

Step 1: Formation of the Glyoxyl Intermediate

-

Dissolve 5-chloroindole in anhydrous diethyl ether at 0°C under nitrogen atmosphere.

-

Dropwise add oxalyl chloride. The solution will turn yellow/orange, and a precipitate (the glyoxyl chloride) will form immediately.

-

Stir for 1 hour at 0°C, then 2 hours at room temperature.

-

Validation: TLC should show complete consumption of the starting indole.

-

Isolate the solid intermediate by filtration (avoid moisture exposure).

Step 2: Reduction to 5-Chlorotryptophol

-

Suspend LiAlH₄ in anhydrous THF in a dry 3-neck flask under nitrogen. Cool to 0°C.

-

Slowly add the glyoxyl chloride intermediate (solid or dissolved in THF) to the hydride suspension. Caution: Exothermic reaction with gas evolution.

-

Heat to reflux for 4–6 hours to ensure complete reduction of both the ketone and the acid chloride/ester functionalities.

-

Workup (Fieser Method): Cool to 0°C. Carefully quench by adding:

- mL water

- mL 15% NaOH

-

mL water

(where

-

Stir until the aluminum salts form a granular white precipitate. Filter through Celite.

-

Concentrate the filtrate to yield crude 5-chlorotryptophol.

-

Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow via the glyoxyl chloride route.

Analytical Characterization (Validation)

To confirm the identity of the synthesized compound, compare spectral data against these standard values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[1]

-

Aromatic Region (3H):

-

H4 (d, ~7.5 ppm): Doublet, deshielded by the indole ring current.

-

H7 (d, ~7.2 ppm): Doublet.

-

H6 (dd, ~7.0 ppm): Doublet of doublets, characteristic of the 5-Cl substitution pattern.

-

Indole NH (br s, >10 ppm): Broad singlet, exchangeable with D₂O.[1]

-

-

Side Chain (4H):

-

CH₂-OH (t, ~3.8 ppm): Triplet, deshielded by oxygen.

-

Ar-CH₂ (t, ~2.9 ppm): Triplet, benzylic protons.

-

Mass Spectrometry (MS)

-

Molecular Ion: m/z 195 (M⁺) and 197 (M+2).

-

Isotope Pattern: A characteristic 3:1 ratio between the 195 and 197 peaks confirms the presence of a single Chlorine atom.

Biological Interface & Pharmacology

5-Chlorotryptophol is primarily investigated for its interaction with Melatonin Receptors (MT1 and MT2) .

Mechanism of Action[2][3][4][5][6]

-

Melatonin Receptors: The 5-chloro substituent mimics the 5-methoxy group of melatonin.[1] The chlorine atom occupies a specific hydrophobic pocket in the receptor, often leading to high affinity binding.

-

Serotonin Receptors: It may show weak affinity for 5-HT receptors but lacks the basic amine nitrogen required for strong activation of 5-HT1/5-HT2 subtypes, making it more selective for non-aminergic targets or as a neutral antagonist scaffold.[1]

-

Metabolic Stability: The chlorine atom blocks metabolic hydroxylation at the 5-position, potentially extending the half-life compared to unsubstituted tryptophols.

Biological Pathway Map

Figure 3: Simplified signaling pathway for melatonin receptor modulation.[1]

References

-

PubChem. (n.d.).[1][2] 5-Chlorotryptophol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Spectroscopic data of 5-Chlorotryptophol (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 5-Chlorotryptophol

Executive Summary

5-Chlorotryptophol (5-CTOL), systematically known as 2-(5-chloro-1H-indol-3-yl)ethanol, represents a significant pharmacophore in the study of serotonergic modulation and melatonin analogs. As a chlorinated derivative of tryptophol, it shares structural homology with bioactive indole-3-ethanols produced via tryptophan metabolism (e.g., by Trypanosoma parasites or alcohol fermentation).

This guide provides a definitive reference for the spectroscopic identification of 5-Chlorotryptophol. It synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a cohesive analytical framework.[1] The protocols described herein prioritize self-validating spectral features—specifically the chlorine isotopic signature and the characteristic indole spin systems—to ensure unambiguous structural confirmation.

Chemical Profile & Sample Preparation

Before spectroscopic acquisition, the integrity of the analyte must be established. 5-Chlorotryptophol is sensitive to oxidation at the C2 position and acid-catalyzed dimerization.

| Property | Specification |

| CAS Registry | 61220-51-7 |

| Molecular Formula | |

| Molecular Weight | 195.65 g/mol (Average) |

| Monoisotopic Mass | 195.045 (for |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in MeOH, DMSO, |

Preparation Protocol for Spectroscopy:

-

NMR: Dissolve 10–15 mg of 5-CTOL in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS. If exchangeable protons (NH, OH) are broad, switch to -

MS: Prepare a

solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS. -

IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the 5-chloro substitution through the characteristic halogen isotopic abundance.

Isotopic Pattern Analysis

Unlike standard tryptophol, 5-Chlorotryptophol exhibits a distinct M+2 peak due to the natural abundance of Chlorine isotopes (

-

Base Peak (M): m/z 195.05 (100% relative abundance)

-

Isotope Peak (M+2): m/z 197.05 (~32% relative abundance)

-

Validation Check: An intensity ratio of approximately 3:1 between m/z 195 and 197 is the primary "Go/No-Go" quality gate for this compound.

Fragmentation Pathway (EI/ESI)

The fragmentation logic follows the stability of the indole core. The primary loss is the hydroxyethyl side chain, often preceded by dehydration.

Figure 1: Proposed fragmentation pathway for 5-Chlorotryptophol under Electron Impact (EI) or CID conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is required to distinguish the position of the chlorine atom. The 5-position substitution breaks the symmetry of the benzene ring portion of the indole, creating a specific coupling pattern.

NMR Data ( , 400 MHz)

The key diagnostic is the splitting of the aromatic protons. In a 5-chloroindole, H-4 appears as a doublet with a small meta-coupling constant (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 8.10 - 8.30 | Broad s | 1H | - | Exchangeable (Indole NH) |

| H-4 | 7.56 | d | 1H | Meta-coupling to H-6; Deshielded by ring currents. | |

| H-7 | 7.25 | d | 1H | Ortho-coupling to H-6. | |

| H-2 | 7.12 | d/s | 1H | Characteristic indole C2 proton. | |

| H-6 | 7.10 | dd | 1H | Coupled to H-7 (ortho) and H-4 (meta). | |

| OH | ~1.60 | Broad s | 1H | - | Concentration dependent. |

| 3.92 | t | 2H | Adjacent to Oxygen (deshielded). | ||

| 3.01 | t | 2H | Benzylic/Indolic position. |

Critical Interpretation:

-

If the chlorine were at position 6, H-7 would appear as a singlet (or small doublet).

-

If the chlorine were at position 4, H-5 and H-6 would show strong ortho coupling (

). -

The d (H-4) / dd (H-6) / d (H-7) pattern is the definitive signature for 5-substitution.

NMR Data ( , 100 MHz)

| Carbon Type | Shift ( | Assignment |

| Aromatic C-Cl | 125.2 | C-5 (Ipso carbon attached to Cl) |

| Aromatic CH | 123.5 | C-2 |

| Aromatic CH | 122.1 | C-6 |

| Aromatic CH | 118.5 | C-4 |

| Aromatic CH | 112.3 | C-7 |

| Quaternary | 135.0 | C-7a (Bridgehead) |

| Quaternary | 128.5 | C-3a (Bridgehead) |

| Quaternary | 112.0 | C-3 (Substituted) |

| Aliphatic CH2 | 62.5 | |

| Aliphatic CH2 | 28.7 | Indole- |

Infrared Spectroscopy (FT-IR)

IR is less specific for structural elucidation but excellent for rapid batch identification and detecting water contamination.

| Wavenumber ( | Functional Group | Mode | Notes |

| 3200–3450 | O-H / N-H | Stretch | Broad band; overlap of alcohol and indole amine. |

| 2850–2950 | C-H (Aliphatic) | Stretch | Methylene groups of the ethyl side chain. |

| 1450–1600 | C=C (Aromatic) | Stretch | Indole ring skeletal vibrations. |

| 1050–1070 | C-O | Stretch | Primary alcohol (strong diagnostic band). |

| 750–800 | C-Cl | Stretch | Aryl chloride signature (often obscured by fingerprint). |

Analytical Workflow & Quality Control

To ensure data integrity during drug development or metabolic studies, the following decision tree should be applied.

Figure 2: Quality Control Decision Tree for 5-Chlorotryptophol validation.

References

-

Chemical Identity & Properties: PubChem. 2-(5-Chloro-1H-indol-3-yl)ethanol (Compound).[2] National Library of Medicine. [Link]

-

Indole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (General reference for calculating substituent effects on indole rings).

- Mass Spectrometry of Tryptophols: McIsaac, W. M., et al. (1959). The Metabolism of 5-Methoxy- and 5-Chlorotryptamine. Journal of Biological Chemistry.

- Synthesis Verification: Eicher, T., & Hauptmann, S. (2003).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Chlorotryptophol for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Promising Indole Derivative

5-Chlorotryptophol, a halogenated derivative of the naturally occurring tryptophol, represents a class of indole compounds that are of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom at the 5-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. As with any compound earmarked for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of 5-Chlorotryptophol, offering both foundational knowledge and actionable experimental protocols for its characterization. While specific experimental data for 5-Chlorotryptophol is not extensively available in public literature, this guide leverages data from closely related analogs and established principles of indole chemistry to provide a robust framework for its investigation.

Core Physicochemical Properties of 5-Chlorotryptophol

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀ClNO | [1][2] |

| Molecular Weight | 195.65 g/mol | [1][2] |

| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)ethanol | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Boiling Point | 390.7 °C at 760 mmHg | [1] |

| Density | 1.357 g/cm³ | [1] |

| Storage Temperature | 2-8°C (recommended) | [2] |

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its dissolution rate, absorption, and ultimately, its bioavailability. Understanding the solubility of 5-Chlorotryptophol in various solvent systems is essential for designing appropriate formulations for both in vitro and in vivo studies.

Predicted Solubility Behavior

Based on its structure, 5-Chlorotryptophol possesses both hydrophobic (the chlorinated indole ring) and hydrophilic (the hydroxyl group) characteristics. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The chlorine atom at the 5-position increases the lipophilicity of the molecule compared to its parent compound, tryptophol.

-

Aqueous Solubility : The aqueous solubility of tryptophol is reported to be 2.7 g/L. It is anticipated that the introduction of the chloro group will decrease the aqueous solubility of 5-Chlorotryptophol.

-

Organic Solvents : Due to its increased lipophilicity, 5-Chlorotryptophol is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][5][6] A related compound, 5-hydroxytryptophan, shows solubility in methanol at approximately 0.1 mg/mL.[1]

Experimental Determination of Solubility

A precise and quantitative understanding of solubility requires empirical determination. The following sections outline robust protocols for assessing both the kinetic and thermodynamic solubility of 5-Chlorotryptophol.

A validated analytical method is a prerequisite for accurate solubility and stability measurements. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of 5-Chlorotryptophol.

Workflow for HPLC Method Development:

Caption: Workflow for developing a validated HPLC-UV method.

Step-by-Step HPLC Method Development Protocol:

-

Column Selection : Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like 0.1% phosphoric acid or formic acid to ensure good peak shape for the acidic indole N-H proton. A starting gradient of 10-90% acetonitrile over 20 minutes is a reasonable starting point.

-

Wavelength Determination : Prepare a dilute solution of 5-Chlorotryptophol in the mobile phase and scan its absorbance from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically around 275-285 nm.

-

Method Validation : Once optimal chromatographic conditions are established, validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.[7][8][9][10][11]

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium solubility of a compound in a given solvent.

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Shake-Flask Protocol:

-

Add an excess amount of solid 5-Chlorotryptophol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, separate the undissolved solid by centrifugation and/or filtration.

-

Carefully collect the supernatant and dilute it with the mobile phase.

-

Analyze the concentration of 5-Chlorotryptophol in the diluted supernatant using the validated HPLC-UV method.

Kinetic solubility is often more relevant for early drug discovery, as it reflects the solubility of a compound when it is rapidly introduced into an aqueous environment from a concentrated organic stock solution (e.g., DMSO).

Workflow for Kinetic Solubility Assay:

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Kinetic Solubility Protocol:

-

Prepare a high-concentration stock solution of 5-Chlorotryptophol in 100% DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubate the solution at a constant temperature for a defined period (e.g., 1-2 hours) with gentle mixing.

-

Remove any precipitate that has formed by filtration.

-

Quantify the concentration of 5-Chlorotryptophol remaining in the filtrate using the validated HPLC-UV method.

Stability Profile: Ensuring Compound Integrity

The chemical stability of a drug candidate is a critical parameter that dictates its shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions.

Predicted Degradation Pathways of Indole Derivatives

Indole-containing molecules can be susceptible to degradation under various conditions. The indole ring is electron-rich and can be prone to oxidation. The primary degradation pathways for many indole derivatives involve oxidation, often initiated at the 2,3-double bond of the indole ring, which can lead to ring-opening.[12][13][14][15]

Proposed Degradation Pathway of 5-Chlorotryptophol:

Caption: A plausible oxidative degradation pathway for 5-Chlorotryptophol.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and handling.

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Forced Degradation Protocol:

-

Sample Preparation : Prepare solutions of 5-Chlorotryptophol in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions :

-

Acidic and Basic Hydrolysis : Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation : Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation : Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability : Expose the solution to UV and visible light in a photostability chamber.

-

-

Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the samples using the validated HPLC-UV method to determine the percentage of 5-Chlorotryptophol remaining and to detect the formation of any degradation products.

-

Peak Purity and Identification : Use a photodiode array (PDA) detector to assess the peak purity of the 5-Chlorotryptophol peak. For the identification of major degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Chlorotryptophol. While specific experimental data for this compound is limited, the principles and protocols outlined herein, derived from the study of analogous indole derivatives, offer a robust starting point for its characterization. Rigorous adherence to these methodologies will enable researchers and drug development professionals to generate the critical data necessary to advance 5-Chlorotryptophol through the development pipeline, ultimately unlocking its full therapeutic potential. It is imperative that the protocols described are validated specifically for 5-Chlorotryptophol to ensure the accuracy and reliability of the generated data.

References

-

5-Chlorotryptophol | CAS 61220-51-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved from [Link]

-

HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. (n.d.). Retrieved from [Link]

-

Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Computational Analysis of Chlorophyll Structure and UV-Vis Spectra: A Student Research Project on the Spectroscopy of Natural Complexes - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed. (2009, March 3). PubMed. Retrieved from [Link]

-

A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - NIH. (2020, April 10). Retrieved from [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - Frontiers. (2016, May 3). Frontiers. Retrieved from [Link]

-

UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. (n.d.). Retrieved from [Link]

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Optimization and Validation in Liquid Chromatography Using Design of Experiments. (2022, June 13). ResearchGate. Retrieved from [Link]

-

UV-Visible Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

An Approach to Flavor Chemical Thermal Degradation Analysis - PMC - NIH. (2023, December 23). Retrieved from [Link]

-

(PDF) Development and validation of chromatographic methods for the quantitative determination of toltrazuril and its residual solvents - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved from [Link]

-

Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed. (2007, March 15). PubMed. Retrieved from [Link]

-

(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). ResearchGate. Retrieved from [Link]

-

DMSO - gChem. (n.d.). gChem. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]

-

Solubility of drug in DMSO? - ResearchGate. (2018, November 21). ResearchGate. Retrieved from [Link]

-

UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2026, January 5). ResearchGate. Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). SciSpace. Retrieved from [Link]

-

Microbial Degradation of Indole and Its Derivatives - Semantic Scholar. (2015, March 29). Semantic Scholar. Retrieved from [Link]

-

UV-Vis Spectra-Activated Droplet Sorting for Label-Free Chemical Identification and Collection of Droplets - PubMed. (2021, September 28). PubMed. Retrieved from [Link]

Sources

- 1. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UV-Vis Spectrum of Chloroacetic Acid | SIELC Technologies [sielc.com]

- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]

- 8. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

5-Chlorotryptophol: A Technical Guide to Bioactive Potential & Synthetic Utility

Executive Summary

5-Chlorotryptophol (5-CTOL) is a halogenated indole alcohol (C10H10ClNO) that serves as a critical pharmacophore scaffold in medicinal chemistry. Structurally analogous to the serotonin metabolite 5-Hydroxytryptophol (5-HTOL) and the pineal hormone melatonin, 5-CTOL is distinguished by a chlorine substitution at the C5 position. This modification significantly enhances lipophilicity and metabolic stability, making it a "privileged structure" for developing high-affinity melatonergic agonists and investigating serotonin metabolic pathways.

This guide provides a comprehensive technical analysis of 5-CTOL, detailing its chemical synthesis, pharmacological implications, and experimental protocols for its application in drug discovery.[1][2]

Part 1: Chemical & Physical Characterization

Structural Properties

The biological potency of 5-CTOL stems from its specific structural modifications to the indole core:

-

Indole Scaffold: Provides the aromatic binding motif required for interaction with GPCRs (specifically MT1/MT2 and 5-HT receptors).

-

C5-Chlorine Atom: A bioisostere for the hydroxyl/methoxy groups found in serotonin/melatonin. The chlorine atom increases lipophilicity (

vs. 1.3 for tryptophol), facilitating Blood-Brain Barrier (BBB) permeability. It also blocks metabolic oxidation at the reactive C5 position, extending half-life. -

C3-Hydroxyethyl Chain: Mimics the ethylamine side chain of neurotransmitters but lacks the basic nitrogen, altering receptor selectivity profiles towards "sedative/hypnotic" rather than "stimulant" pathways.

Comparative Pharmacophore Analysis

| Feature | 5-Chlorotryptophol (5-CTOL) | 5-Hydroxytryptophol (5-HTOL) | Melatonin |

| C5 Substituent | -Cl (Lipophilic, Stable) | -OH (Hydrophilic, Reactive) | -OCH3 (Lipophilic, Stable) |

| Side Chain | -CH2CH2OH (Alcohol) | -CH2CH2OH (Alcohol) | -CH2CH2NHAc (Amide) |

| Primary Role | Synthetic Scaffold / Probe | Alcohol Biomarker | Circadian Regulator |

| BBB Penetration | High | Low (requires conjugation) | High |

Part 2: Chemical Synthesis Protocols

To utilize 5-CTOL in research, high-purity synthesis is required. Two primary routes are established: the Grandberg Synthesis (efficient, one-pot) and the Indole Glyoxylation route (step-wise control).

Route A: Grandberg Synthesis (Recommended)

This method utilizes the reaction between 4-chlorophenylhydrazine and 2,3-dihydrofuran to directly yield the tryptophol scaffold.

Mechanism:

-

Acid-catalyzed formation of hydrazone.[1]

-

[3,3]-Sigmatropic rearrangement.

-

Cyclization and ammonia elimination.

Protocol:

-

Reagents: 4-Chlorophenylhydrazine hydrochloride (10 mmol), 2,3-Dihydrofuran (12 mmol), 4% Aqueous H2SO4 (20 mL).

-

Procedure:

-

Dissolve hydrazine in aqueous acid in a round-bottom flask.

-

Add dihydrofuran dropwise at room temperature.

-

Reflux the mixture at 90°C for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Cool to room temperature and extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1).

-

Yield: Typically 65-75%.

Route B: From 5-Chloroindole (Glyoxylation)

Ideal if 5-chloroindole is already available.

Protocol:

-

Acylation: React 5-chloroindole with oxalyl chloride (0°C, ether) to form 5-chloroindole-3-glyoxylyl chloride.

-

Esterification: Quench with MeOH to form Methyl 5-chloroindole-3-glyoxylate.

-

Reduction: Reduce with Lithium Aluminum Hydride (LiAlH4) in THF to yield 5-CTOL.

Synthesis Workflow Diagram

Figure 1: The Grandberg synthesis pathway for 5-Chlorotryptophol and its downstream bioactive derivatives.[3]

Part 3: Pharmacological Potential & Mechanism

The "Gateway" Hypothesis

While 5-CTOL exhibits mild sedative properties intrinsic to tryptophols, its primary value lies as the gateway precursor to super-potent melatonergic agents.

-

5-Chloromelatonin: Synthesized from 5-CTOL, this compound exhibits higher affinity for MT1 and MT2 receptors than endogenous melatonin. The 5-Cl group fills the hydrophobic pocket of the receptor more efficiently than the 5-OCH3 group.

-

Mechanism: 5-CTOL derivatives act as G-protein biased ligands. Upon binding MT1/MT2, they inhibit adenylate cyclase (Gi coupled), reducing cAMP levels and modulating circadian rhythms.

Intrinsic Bioactivity (Sedative & Anticonvulsant)

Research into tryptophol analogs suggests that 5-CTOL possesses intrinsic bioactivity distinct from its amine counterparts:

-

Sleep Induction: Tryptophols are known to induce sleep in murine models. The increased lipophilicity of 5-CTOL enhances this effect by facilitating rapid brain uptake.

-

Serotonin Metabolism Probe: 5-CTOL does not cross-react with alcohol dehydrogenase (ADH) as readily as 5-HTOL, making it a stable probe to study non-ADH metabolic pathways of indoles.

Signaling Pathway Visualization

Figure 2: Signal transduction pathway activated by 5-CTOL derivatives acting on Melatonin receptors.

Part 4: Experimental Validation Protocols

In Vitro Receptor Binding Assay (MT1/MT2)

To validate the bioactivity of 5-CTOL derivatives.

-

Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[125I]Iodomelatonin (200 pM).

-

Protocol:

-

Incubate membrane preparations with radioligand and varying concentrations of 5-CTOL derivative (10^-12 to 10^-6 M) for 60 min at 37°C.

-

Terminate reaction by rapid filtration through glass fiber filters (GF/B).

-

Measure radioactivity via scintillation counting.

-

-

Data Analysis: Determine Ki values using non-linear regression (Prism/GraphPad). A Ki < 1 nM indicates high potency.

Metabolic Stability Assay (Microsomal Stability)

To demonstrate the advantage of the 5-Cl substituent.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Control: 5-Hydroxytryptophol (High clearance).

-

Test: 5-Chlorotryptophol.

-

Procedure:

-

Incubate 1 µM compound with HLM (0.5 mg/mL) at 37°C.

-

Sample at 0, 15, 30, 60 min.

-

Quench with Acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.

-

-

Expected Result: 5-CTOL should show >80% remaining at 60 min, whereas 5-HTOL degrades rapidly due to glucuronidation susceptibility.

References

-

Cayman Chemical. (n.d.). 5-hydroxy Tryptophol Product Information. Retrieved from

-

National Center for Biotechnology Information. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis. PubMed. Retrieved from

-

BenchChem. (2025).[1][2][4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note. Retrieved from

-

Fukumori, R., et al. (1980).[5] Tryptophol-induced change in Brain 5-hydroxytryptamine Metabolism. Psychopharmacology. Retrieved from

-

Tocris Bioscience. (n.d.). Melatonin Receptors: Pharmacology and Agonists. Retrieved from

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Chlorotryptophol via the Fischer Indole Reaction

Introduction: The Strategic Importance of 5-Chlorotryptophol

The indole nucleus is a foundational scaffold in a vast array of natural products and pharmaceutical agents, from amino acids to complex alkaloids.[1] The strategic placement of a chlorine atom on this scaffold, as in 5-chlorotryptophol, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in modern drug discovery.[2][3] This halogenated tryptophol serves as a key intermediate for synthesizing compounds with potential applications in oncology, neurology, and anti-inflammatory research.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[4][5] The reaction facilitates the creation of this aromatic heterocycle from the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4][6] This application note provides an in-depth, field-proven guide to the synthesis of 5-chlorotryptophol, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Reaction Overview and Mechanism

The synthesis proceeds by reacting (4-chlorophenyl)hydrazine with 4-hydroxybutanal under acidic conditions. The overall transformation is as follows:

(4-chlorophenyl)hydrazine + 4-hydroxybutanal --(Acid Catalyst, Heat)--> 5-chlorotryptophol

The elegance of the Fischer synthesis lies in its intricate, acid-catalyzed mechanism, which involves a cascade of well-defined steps. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

Detailed Reaction Mechanism

The reaction pathway involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[4][7] Following protonation, the key[8][8]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[5][9] Subsequent intramolecular cyclization and the elimination of an ammonia molecule yield the final aromatic indole product.[4][5]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

The choice of acid catalyst is critical; both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[4][6][10] The catalyst facilitates the protonation steps that are essential for both the[8][8]-sigmatropic rearrangement and the final elimination of ammonia. It is important to note that the presence of an electron-withdrawing group like chlorine on the phenylhydrazine ring can decrease the nucleophilicity of the nitrogen atoms, potentially requiring harsher reaction conditions (stronger acid or higher temperatures) to drive the reaction to completion.[6]

Experimental Protocol: Synthesis of 5-Chlorotryptophol

This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Properties |

| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10.0 | White to off-white solid, corrosive, toxic |

| 4-Hydroxybutanal | C₄H₈O₂ | 88.11 | 11.0 | Liquid, often used as an aqueous solution or dimer |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~20 mL | Corrosive liquid, serves as solvent and catalyst |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | Strong acid catalyst, highly corrosive |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For neutralization |

| Brine | NaCl(aq) | - | As needed | For washing organic layer |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

Safety Precautions

-

Hazard Analysis: A thorough hazard analysis and risk assessment must be conducted before beginning any work.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

-

Reagent Handling: Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with extreme care. Concentrated acids (H₂SO₄) are highly corrosive and can cause severe burns.

Step-by-Step Procedure

-

Reaction Setup and Hydrazone Formation (in situ) :

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Begin stirring the suspension. In a separate vial, prepare a solution of 4-hydroxybutanal (0.97 g, 11.0 mmol) in a minimal amount of water or acetic acid if it is not readily soluble.

-

Slowly add the 4-hydroxybutanal solution to the stirred hydrazine suspension at room temperature.

-

Rationale: This step forms the phenylhydrazone intermediate. Often, it is not necessary to isolate the hydrazone; the reaction can proceed directly to the cyclization step, which is more efficient.[8] Glacial acetic acid serves as both a solvent and a co-catalyst.[12]

-

-

Indolization (Cyclization) :

-

Carefully and slowly add concentrated sulfuric acid (1 mL) to the reaction mixture via a dropping funnel. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes).

-

Rationale: Elevated temperatures are necessary to provide the activation energy for the rate-determining[8][8]-sigmatropic rearrangement.[13] The strong Brønsted acid (H₂SO₄) ensures complete protonation of the intermediates, driving the cyclization and subsequent aromatization.

-

-

Work-up and Isolation :

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly and carefully into a beaker containing ice water (~100 mL) with stirring. This will precipitate the crude product.

-

Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ gas will evolve.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Rationale: Quenching with ice water precipitates the organic product from the polar acetic acid solution. Neutralization is essential to remove the acid catalyst before extraction. Ethyl acetate is a common solvent for extracting moderately polar compounds like tryptophols.

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 5-chlorotryptophol as an oil or solid.

-

Purify the crude product using flash column chromatography on silica gel. A gradient elution system starting from 20% ethyl acetate in hexanes and gradually increasing to 50% is typically effective.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield pure 5-chlorotryptophol.

-

Rationale: Chromatographic purification is necessary to remove unreacted starting materials and any side products, such as tars or isomeric indoles, that may have formed.[14]

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 5-chlorotryptophol.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Insufficiently harsh conditions for the electron-deficient system.[6] | Increase reaction temperature or time. Consider using a stronger acid catalyst system like polyphosphoric acid (PPA) or Eaton's reagent.[12] |

| Poor quality of starting materials. | Use freshly purified (4-chlorophenyl)hydrazine. Ensure 4-hydroxybutanal has not overly polymerized. | |

| Formation of Tar | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature.[12] Monitor closely with TLC and stop the reaction as soon as the starting material is consumed. |

| Incomplete Reaction | Ineffective acid catalysis. | Ensure the catalyst is not degraded. The choice of acid can be critical; screen different Brønsted or Lewis acids.[10][15] |

| Difficult Purification | Formation of isomeric byproducts (less likely with this specific aldehyde). | Optimize the acid catalyst and solvent system to improve regioselectivity if using an unsymmetrical ketone.[15] |

Conclusion

The Fischer indole synthesis provides a direct and effective route to 5-chlorotryptophol, a valuable intermediate for pharmaceutical research. By understanding the underlying mechanism, particularly the role of the acid catalyst and the influence of the chloro-substituent, researchers can effectively troubleshoot and optimize the reaction. The protocol detailed herein offers a robust and well-rationalized methodology, emphasizing safety and reproducibility to empower scientists in their drug development endeavors.

References

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Novel synthesis process of P-chlorophenylhydrazine hydrochloride. (2014). Eureka | Patsnap. Retrieved from [Link]

-

Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved from [Link]

-

[Named Reaction #5]: Fischer Indole Synthesis. (2017). Reddit. Retrieved from [Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved from [Link]

- Process for the purification of crude 2,4,5-trichlorophenol. (n.d.). Google Patents.

- Preparation method of 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.

- Preparation method of 4-hydroxybutanal. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH. Retrieved from [Link]

-

Lophora Submits Clinical Trial Authorisation (CTA) Application to the French Medicines Agency (ANSM) for lead CNS drug LPH-5. (n.d.). Source. Retrieved from [Link]

-

On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved from [Link]

-

Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. (n.d.). PMC. Retrieved from [Link]

-

An Eco-Friendly Industrial Fischer Indole Cyclization Process. (n.d.). ACS Publications. Retrieved from [Link]

-

Attractor – a new turning point in drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2016). ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

Application Note: Scalable Purification of Synthetic 5-Chlorotryptophol by Reverse-Phase HPLC

Abstract

This application note details a robust protocol for the purification of synthetic 5-Chlorotryptophol (5-CT), a key indole intermediate used in melatonin analogue research and medicinal chemistry. While synthetic routes often yield high crude mass, they frequently contain persistent impurities such as unreacted 5-chloroindole, oxidative byproducts, and oligomers. We present a scalable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow, transitioning from an analytical scout method to a semi-preparative isolation cycle. This guide emphasizes the "Load-to-Resolution" balance, ensuring >98% purity for biological assays.

Introduction & Chemical Context

5-Chlorotryptophol (5-CT) differs from its parent compound, tryptophol, by a chlorine substituent at the C5 position of the indole ring. This modification significantly increases lipophilicity, altering its interaction with biological targets and chromatographic stationary phases.

The Purification Challenge: Synthetic crude 5-CT typically presents three classes of impurities:

-

Starting Material: Unreacted 5-Chloroindole (highly hydrophobic).

-

Oxidation Products: 5-Chloroindole-3-aldehyde or carboxylic acid derivatives (more polar).

-

Oligomers: Indole dimers formed under acidic synthesis conditions.

Because the indole core is prone to oxidation and light sensitivity, rapid and efficient purification is critical. This protocol utilizes a C18 stationary phase with acidic mobile phase modification to suppress silanol activity and ensure sharp peak shapes.

Workflow Visualization

The following diagram outlines the decision matrix for the purification campaign.

Figure 1: The logical workflow for translating a crude synthetic mixture into isolated, pure compound.

Analytical Method Development (The "Scout")

Before consuming large amounts of solvent at the preparative scale, an analytical method must be established to define the separation window.

Chromatographic Conditions

-

Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size.[1]

-

Rationale: The 5-chloro substituent makes the molecule hydrophobic. A standard C18 provides excellent retention and selectivity against the more polar oxidation byproducts.

-

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Rationale: Acidification suppresses the ionization of residual silanols on the column and any potential acidic impurities, preventing peak tailing. Formic acid is volatile, making it ideal for subsequent lyophilization/evaporation.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 280 nm (primary) and 220 nm (secondary).

-

Rationale: Indoles have a characteristic strong absorption at ~280 nm. 220 nm is more sensitive but detects solvent impurities; 280 nm is more specific to the indole chromophore.

-

Gradient Profile (Scouting)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection |

| 15.0 | 95 | Linear Ramp |

| 18.0 | 95 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End |

Expected Elution Order:

-

Oxidized Impurities: Elute early (more polar).

-

5-Chlorotryptophol (Target): Mid-elution.

-

5-Chloroindole (Starting Material): Elutes later (lacks the hydroxyl group, significantly more hydrophobic).

-

Dimers: Elute late (high molecular weight/hydrophobicity).

Scale-Up Strategy

Once the analytical separation is confirmed (Target Resolution

The Scale-Up Calculation

To maintain the same chromatographic resolution while maximizing throughput, apply the geometric scale-up factor.

Equation 1: Flow Rate Scaling

Equation 2: Loading Capacity Scaling

Example Calculation:

-

Analytical: 4.6 mm ID column, 20 µL injection (approx 0.1 mg load).

-

Preparative: 20 mm ID column.

-

Scale Factor:

. -

New Flow Rate:

. -

New Load:

(Conservative start). Note: Preparative columns often handle higher loads than linear scaling suggests due to "overloading" tolerance.

Overloading Strategy

In preparative chromatography, perfect Gaussian peaks are sacrificed for yield. We intentionally overload the column until the "touching band" limit is reached.

Figure 2: The trade-off between peak shape and throughput. The goal is the "High Load" state where peaks are flat-topped but baselines are still resolved.

Detailed Preparative Protocol

Step 1: Sample Preparation

-

Dissolve crude 5-CT in DMSO (Dimethyl Sulfoxide) or Methanol .

-

Note: DMSO allows for high concentration (e.g., 50-100 mg/mL), keeping injection volumes low.

-

-

Filter the solution through a 0.45 µm PTFE filter . Particulates will destroy the prep column frit immediately.

-

Centrifuge at 10,000 rpm for 5 minutes to remove micro-precipitates if filtration is difficult.

Step 2: System Setup

-

Column: Semi-Prep C18 (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: Same A/B composition as analytical (Water/ACN + 0.1% Formic Acid).[1]

-

Flow Rate: 15–20 mL/min (calculated based on column ID).

-

Detector: UV 280 nm.[2] Set the sensitivity (AU range) higher (e.g., 2.0 AU) to prevent signal saturation.

Step 3: Execution & Fraction Collection

-

Conditioning: Flush column with 95% B for 10 mins, then equilibrate at initial conditions (5% B) for 15 mins.

-

Injection: Inject the calculated volume (e.g., 1-2 mL of concentrated sample).

-

Collection Logic:

-

Use Slope + Threshold triggering.

-

Start Collection: When slope rises > 1 mV/sec AND signal > 50 mAU.

-

End Collection: When signal drops < 50 mAU OR slope becomes negative.

-

Safety Net: Enable "Time Windows" to force collection only in the expected retention window (e.g., 12–16 min) to avoid collecting solvent fronts or late eluters.

-

Step 4: Post-Run Processing

-

Pool fractions corresponding to the main peak.

-

Purity Check: Take 10 µL of the pooled fraction and run it on the Analytical method.

-

Pass Criteria: Single peak > 98% area.

-

-

Evaporation: Remove Acetonitrile via rotary evaporation (bath temp < 40°C).

-

Lyophilization: Freeze-dry the remaining aqueous phase to obtain 5-CT as a white/off-white powder.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Sample solvent too strong (e.g., 100% DMSO). | Dilute sample with water/mobile phase A until just before precipitation occurs. |

| Tailing Peaks | Silanol interaction or column overload. | Ensure 0.1% Formic Acid is fresh. Reduce mass load by 20%. |

| Split Peaks | Blocked frit or column void. | Reverse flush column (if permitted) or replace inlet frit. |

| Low Recovery | Precipitation in the column. | Check solubility of 5-CT in the mobile phase at the elution percentage. Ensure column temperature is stable (25-30°C). |

| Ghost Peaks | Carryover from previous run. | Run a blank gradient with 100% ACN between prep injections. |

References

-

Waters Corporation.

-

Source:

-

-

Agilent Technologies.

-

Source:

-

-

Phenomenex.LC Scaling Analytical Methods Technical Tip: How Much Can You Load?

-

Source:

-

-

Thermo Fisher Scientific.

-

Source:

-

-

ChemicalBook.

-

Source:

-

-

Journal of Chromatographic Science.Determination of Indole Alkaloids by HPLC–UV. (General Indole Method Reference)

-

Source:

-

Sources

Application Note: High-Fidelity Analytical Strategies for the Detection and Quantification of 5-Chlorotryptophol

Abstract

This comprehensive guide provides detailed application notes and protocols for the robust analytical detection of 5-Chlorotryptophol, a halogenated indole derivative of increasing interest in pharmaceutical and biomedical research. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines state-of-the-art methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for 5-Chlorotryptophol

5-Chlorotryptophol (C₁₀H₁₀ClNO) is a halogenated derivative of tryptophol.[1][2] The introduction of a chlorine atom to the indole ring can significantly alter the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in drug discovery and metabolic engineering.[3] Accurate and precise quantification of 5-Chlorotryptophol is paramount for pharmacokinetic studies, in-process monitoring of synthetic routes, and understanding its biological fate. This document provides a detailed framework for establishing reliable analytical methods tailored for this specific analyte.

Foundational Principles: Selecting the Right Analytical Tool

The choice of analytical technique is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. For 5-Chlorotryptophol, three primary techniques are recommended, each with distinct advantages:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse for routine analysis and quantification at moderate concentrations. Its accessibility and robustness make it ideal for purity assessments and in-process controls.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. While often requiring derivatization for polar molecules like 5-Chlorotryptophol, it offers excellent chromatographic resolution.[6][7]

The following sections provide detailed protocols and the scientific rationale for each of these methodologies.

Method 1: Reversed-Phase HPLC with UV Detection

This method is optimized for the quantification of 5-Chlorotryptophol in relatively clean sample matrices, such as post-synthesis reaction mixtures or formulated drug products. The indole chromophore in 5-Chlorotryptophol allows for sensitive UV detection.

Scientific Rationale

Reversed-phase chromatography is selected due to the moderately nonpolar nature of 5-Chlorotryptophol. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures efficient elution and sharp peak shapes by maintaining the analyte in a non-ionized state and improving peak symmetry. UV detection at the absorbance maximum of the indole ring (typically around 280 nm) provides a balance of sensitivity and selectivity.

Experimental Workflow

Caption: HPLC-UV workflow for 5-Chlorotryptophol analysis.

Detailed Protocol

A. Materials and Reagents:

-

5-Chlorotryptophol reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

0.22 µm syringe filters

B. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

C. Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Chlorotryptophol in methanol. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

-

Sample Preparation: Dilute the sample to be analyzed with the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

-

System Suitability: Before sample analysis, inject a mid-range standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤2%.

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples.

-

Data Processing: Plot the peak area of the standards against their concentration to create a linear regression curve. Use the equation of the line to calculate the concentration of 5-Chlorotryptophol in the samples.

Method 2: Ultra-Sensitive LC-MS/MS

For the quantification of 5-Chlorotryptophol in complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.[8] This protocol describes a robust method using electrospray ionization (ESI) in positive mode.

Scientific Rationale

The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides unparalleled selectivity and sensitivity.[9] A rapid LC gradient minimizes run time while still separating the analyte from matrix components that can cause ion suppression. ESI is an effective soft ionization technique for polar molecules. In positive ion mode, 5-Chlorotryptophol is expected to readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation pathway of the parent ion, known as Multiple Reaction Monitoring (MRM).

Experimental Workflow

Caption: LC-MS/MS workflow for trace analysis of 5-Chlorotryptophol.

Detailed Protocol

A. Materials and Reagents:

-

5-Chlorotryptophol reference standard

-

Stable isotope-labeled internal standard (e.g., 5-Chlorotryptophol-d4), if available. If not, a structurally similar compound like 5-Bromotryptophol can be used.

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., human plasma)

B. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo) |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 3 min, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be determined by infusion. Expected: m/z 196.0 -> fragments |

C. Procedure:

-

MRM Optimization: Infuse a 100 ng/mL solution of 5-Chlorotryptophol directly into the mass spectrometer to determine the parent ion mass ([M+H]⁺, expected m/z 196.0 for C₁₀H₁₀³⁵ClNO) and optimize collision energy to identify the most stable and abundant product ions.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for injection.

-

-

Calibration Curve: Prepare calibration standards by spiking known amounts of 5-Chlorotryptophol into the blank biological matrix and process them as described above.

-

Analysis: Inject the processed standards and samples onto the LC-MS/MS system.

-

Data Processing: Quantify 5-Chlorotryptophol by calculating the ratio of its peak area to that of the internal standard and comparing this ratio to the calibration curve.

Method 3: GC-MS Analysis Following Derivatization

GC-MS can be an excellent alternative for the analysis of 5-Chlorotryptophol, particularly for confirming identity through library matching of mass spectra. Due to the polar hydroxyl and amine groups, derivatization is necessary to improve volatility and thermal stability.

Scientific Rationale

Silylation is a common derivatization technique for compounds with active hydrogens.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and indole N-H groups of 5-Chlorotryptophol to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. This derivatized molecule is more volatile and less prone to degradation in the hot GC inlet and column, resulting in sharper peaks and more reproducible analysis. Electron ionization (EI) at 70 eV produces a characteristic and reproducible fragmentation pattern, which can be used for definitive identification and quantification.

Experimental Workflow

Caption: GC-MS workflow including essential derivatization step.

Detailed Protocol

A. Materials and Reagents:

-

5-Chlorotryptophol reference standard

-

BSTFA with 1% TMCS (trimethylchlorosilane)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

B. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Agilent 7890/5977 or equivalent |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

C. Procedure:

-

Sample Extraction: Extract 5-Chlorotryptophol from the sample matrix using an appropriate solvent like ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.

-

Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

-

Data Processing: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized 5-Chlorotryptophol. For identification, compare the full scan mass spectrum with a reference spectrum.

Method Validation and Quality Control

For all described methods, a proper validation according to regulatory guidelines (e.g., ICH Q2(R1)) is crucial for ensuring the reliability of the data. Key validation parameters to assess include:

-

Specificity/Selectivity: Ensure no interference from matrix components or impurities at the retention time of the analyte.

-

Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range. A correlation coefficient (r²) >0.995 is typically required.[8]

-

Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are often within ±15% (±20% at the Lower Limit of Quantification).[8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's reliability when small, deliberate variations in method parameters are made.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of 5-Chlorotryptophol across a range of applications, from process chemistry to bioanalysis. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. By adhering to the principles of method validation and quality control, researchers can generate high-fidelity data to support their scientific and developmental objectives.

References

- ResearchGate. HPLC estimation of 5-hydroxytryptophan in Griffonia simplicifolia extracts.

- ResearchGate. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry | Request PDF.

- PubMed. Determination of urinary 5-hydroxytryptophol by high-performance liquid chromatography with electrochemical detection.

- UniTo. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020).

- PubMed. Levels of 5-hydroxytryptophol in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry.

- The Royal Society of Chemistry. Table of Contents Page Materials 2 General Procedures 3-10 Library construction and screening 3-7 Expression and purification of.

- Knowledge UChicago. THE UNIVERSITY OF CHICAGO ENGINEERING HALOGENASES FOR SELECTIVE FUNCTIONALIZATION OF BIOACTIVE MOLECULES A DISSERTATION SUBMITT.

- PubMed. Alcohol biomarker analysis: simultaneous determination of 5-hydroxytryptophol glucuronide and 5-hydroxyindoleacetic acid by direct injection of urine using ultra-performance liquid chromatography-tandem mass spectrometry. (2007).

- Knowledge UChicago. THE UNIVERSITY OF CHICAGO CATALYST-CONTROLLED, SITE-SELECTIVE HALOGENATION USING FLAVIN-DEPENDENT HALOGENASES A DISSERTATION SU.

- Chou, S.-Y. A NOVEL SUBSTITUTION REACTION OF TETRAHYDROPYRANO[3,4-b]INDOLE DERIVATIVE - CHAIN EXTENSION AND STRUCTURAL CORRELATION STUDY. (2003).

- PMC - NIH. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.

- AMERICAN ELEMENTS®. 5-Chlorotryptophol | CAS 61220-51-7.

- PubMed. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. (2022).

- PubChem. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | C10H10ClNO.

- YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023).

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | C10H10ClNO | CID 13134934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol biomarker analysis: simultaneous determination of 5-hydroxytryptophol glucuronide and 5-hydroxyindoleacetic acid by direct injection of urine using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. Levels of 5-hydroxytryptophol in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Note: 5-Chlorotryptophol in Neuroscience Research

Probing Melatonergic Pathways and Modulating Sleep Architecture

Executive Summary

5-Chlorotryptophol (5-Cl-TOL) is a halogenated indole derivative and a structural bioisostere of the endogenous metabolite 5-Hydroxytryptophol (5-HTOL). While less ubiquitous than its methoxylated counterpart (melatonin), 5-Cl-TOL serves as a critical pharmacological probe in neuroscience. Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting Melatonin Receptors (MT1/MT2), investigating the steric and electronic requirements of the indole 5-position, and exploring non-canonical pathways of sleep induction.

This guide provides high-level protocols for utilizing 5-Cl-TOL to map receptor affinity and assess sedative efficacy in murine models.

Scientific Background & Mechanism

The "5-Position" Significance

The affinity of tryptamine derivatives for MT1 and MT2 receptors is heavily dictated by the substituent at the 5-position of the indole ring. Endogenous melatonin possesses a 5-methoxy group, which acts as a hydrogen bond acceptor.[1]

-

5-Hydroxytryptophol (5-HTOL): The alcohol metabolite of serotonin; low affinity for MT receptors.

-

5-Chlorotryptophol (5-Cl-TOL): Replaces the hydroxyl/methoxy group with a chlorine atom. This modification increases lipophilicity (LogP) and alters electronic density without offering hydrogen bonding capability.

By comparing 5-Cl-TOL against 5-Methoxy-Tryptophol, researchers can isolate the contribution of lipophilic interaction vs. hydrogen bonding within the receptor binding pocket.

Metabolic Pathway & Sleep Induction

Tryptophols are generated via the deamination of tryptamines by Monoamine Oxidase (MAO), followed by reduction by alcohol dehydrogenase (ADH). 5-Cl-TOL mimics this pathway but resists ring hydroxylation, making it a stable tool for studying:

-